molecular formula C7H13Br B13199481 6-Bromo-4-methylhex-1-ene

6-Bromo-4-methylhex-1-ene

Katalognummer: B13199481
Molekulargewicht: 177.08 g/mol
InChI-Schlüssel: AXCLVVKUDJQYRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4-methylhex-1-ene is an organic compound with the molecular formula C7H13Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the sixth carbon of a hexene chain, which also has a methyl group attached to the fourth carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Bromo-4-methylhex-1-ene can be synthesized through several methods. One common approach involves the bromination of 4-methylhex-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. This method ensures the selective bromination at the allylic position, yielding this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-4-methylhex-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Alcohols, ethers, and amines.

    Elimination: Alkenes such as 4-methylhex-1-ene.

    Addition: Dihalides and haloalkanes.

Wissenschaftliche Forschungsanwendungen

6-Bromo-4-methylhex-1-ene is utilized in various scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Bromo-4-methylhex-1-ene in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. For instance, in radical bromination, the compound forms a bromine radical that initiates a chain reaction, leading to the substitution of hydrogen atoms at the allylic position . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromo-4-methylhex-1-ene is unique due to its specific bromination pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted synthesis and research applications.

Eigenschaften

Molekularformel

C7H13Br

Molekulargewicht

177.08 g/mol

IUPAC-Name

6-bromo-4-methylhex-1-ene

InChI

InChI=1S/C7H13Br/c1-3-4-7(2)5-6-8/h3,7H,1,4-6H2,2H3

InChI-Schlüssel

AXCLVVKUDJQYRV-UHFFFAOYSA-N

Kanonische SMILES

CC(CCBr)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.